molecular formula C21H18F3N3O5S2 B11257010 N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11257010
M. Wt: 513.5 g/mol
InChI Key: KOODZYZLWCDJNC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including an ethoxyphenyl group, a trifluoromethylphenylsulfonyl group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenylamine, various reactions such as nitration, reduction, and acylation can be employed to introduce the ethoxy group.

    Synthesis of the Dihydropyrimidinone Core: This step involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring.

    Introduction of the Trifluoromethylphenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like trifluoromethylbenzenesulfonyl chloride.

    Final Coupling and Thioacetylation: The final step involves coupling the intermediates and introducing the thioacetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce halogen or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the dihydropyrimidinone core suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(fluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

The unique combination of functional groups in N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide sets it apart from similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18F3N3O5S2

Molecular Weight

513.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29)

InChI Key

KOODZYZLWCDJNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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